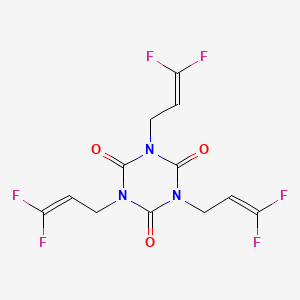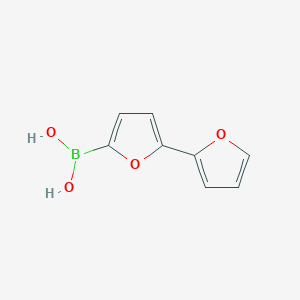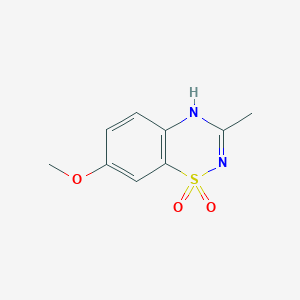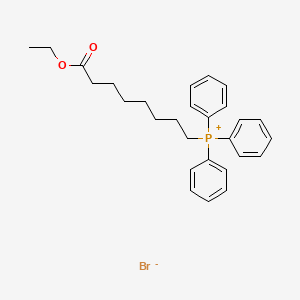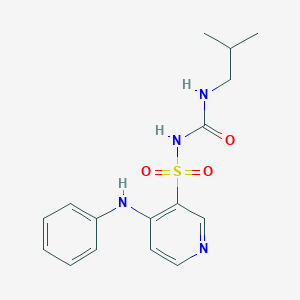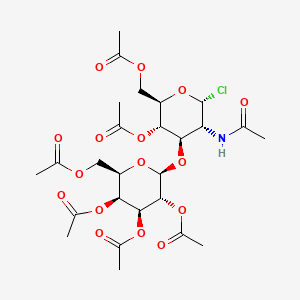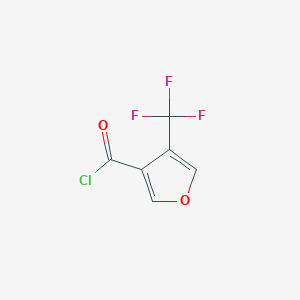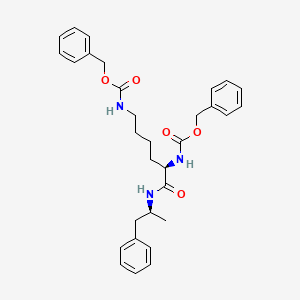![molecular formula C23H32O7 B13413410 alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B13413410.png)
alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde: is a complex organic compound with the molecular formula C23H32O7 and a molecular weight of 420.496 g/mol . This compound is characterized by the presence of three tetrahydro-2H-pyran-2-yloxy groups attached to a benzene ring, along with an aldehyde functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups. This is achieved through the reaction of the corresponding phenol with dihydropyran in the presence of an acid catalyst . The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the protected phenol with a formylating agent like DMF and POCl3 .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
Oxidation: The aldehyde group in alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tetrahydropyranyl groups can be removed under acidic conditions to regenerate the free phenol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding alcohol.
Substitution: Free phenol groups.
科学的研究の応用
alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde has several applications in scientific research:
Chemistry: Used as a protecting group for phenols in organic synthesis.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: May serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde is primarily related to its ability to act as a protecting group for phenols. The tetrahydropyranyl groups protect the phenol from unwanted reactions during synthetic procedures. The aldehyde group can participate in various reactions, such as nucleophilic addition and condensation reactions, making it a versatile intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester: Similar structure but with a carboxylic acid methyl ester group instead of an aldehyde.
Benzenamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-: Contains an amine group instead of an aldehyde.
Uniqueness
alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde is unique due to the presence of three tetrahydropyranyl groups and an aldehyde functional group, which provides it with distinct reactivity and versatility in synthetic applications .
特性
分子式 |
C23H32O7 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
2-[3,4-bis(oxan-2-yloxy)phenyl]-2-(oxan-2-yloxy)acetaldehyde |
InChI |
InChI=1S/C23H32O7/c24-16-20(30-23-9-3-6-14-27-23)17-10-11-18(28-21-7-1-4-12-25-21)19(15-17)29-22-8-2-5-13-26-22/h10-11,15-16,20-23H,1-9,12-14H2 |
InChIキー |
WFMBRKCLZHNGCB-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OC2=C(C=C(C=C2)C(C=O)OC3CCCCO3)OC4CCCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid](/img/structure/B13413330.png)
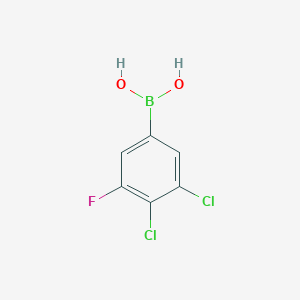
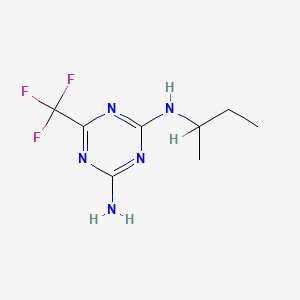
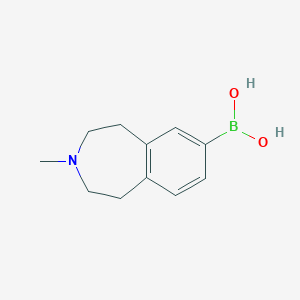
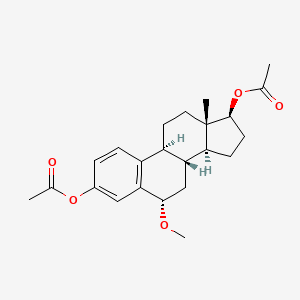
![3-[3-(trifluoromethyl)phenyl]propyl 4-methylbenzenesulfonate](/img/structure/B13413379.png)
